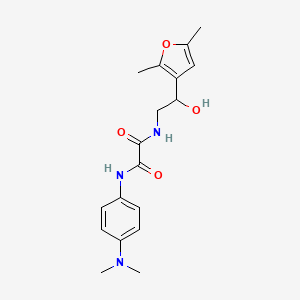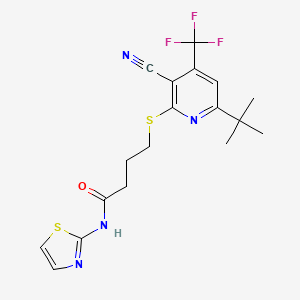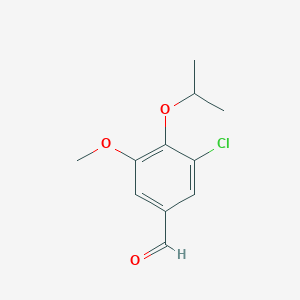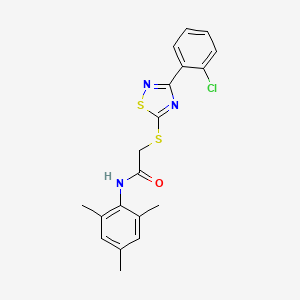
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . It also contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiadiazole derivatives can be synthesized through various methods, including the reaction of appropriate precursors under certain conditions .
Applications De Recherche Scientifique
Structural and Intermolecular Interactions
Research has shown that related compounds to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, exhibit a ‘‘V’’ shaped molecular structure with significant angles between aromatic planes. These structures form 3-D arrays through various intermolecular interactions like hydrogen bonds and π interactions, which could be crucial for understanding the compound's behavior in different environments (Boechat et al., 2011).
Crystal Structure Analysis
The crystal and molecular structure of related thiadiazole compounds have been characterized, providing insights into their geometric configurations. Such analyses include bond lengths, angles, and the impact of these structural features on the compound's properties. This foundational knowledge aids in understanding the behavior and potential applications of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide in various scientific fields (Kerru et al., 2019).
Antiviral and Antimicrobial Applications
Derivatives of 1,3,4-thiadiazole, which share a core structural similarity with the compound , have been synthesized and tested for antiviral activities, specifically against the tobacco mosaic virus. Such studies suggest potential biological applications of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide in developing antiviral agents (Chen et al., 2010).
Corrosion Inhibition Studies
Research into thiadiazole and thiazole derivatives, including those related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide, has explored their efficacy as corrosion inhibitors for metals like iron. These studies provide insights into the potential industrial applications of the compound in protecting metals from corrosion (Kaya et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds with indole and thiadiazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been reported to interfere with the synthesis of certain bacterial lipids . This suggests that 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide might also interact with its targets, leading to changes in their function or structure.
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Similar compounds have shown promising anticarcinogenic action , suggesting that this compound might also have potential therapeutic effects.
Propriétés
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c1-11-8-12(2)17(13(3)9-11)21-16(24)10-25-19-22-18(23-26-19)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRNSQAMWXHQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

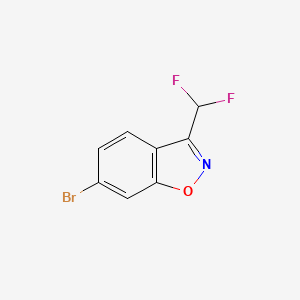

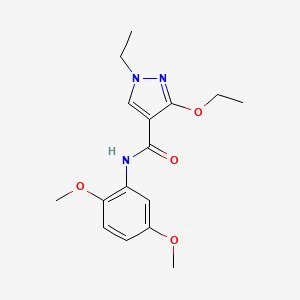
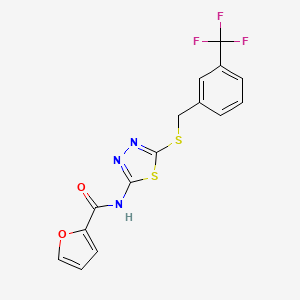
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole](/img/structure/B2533818.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533821.png)
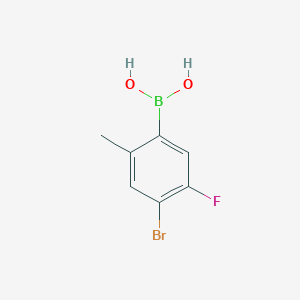
![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2533824.png)
